molecular formula C15H18FNO5S B2822996 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide CAS No. 1795484-18-2

5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide

Cat. No.: B2822996
CAS No.: 1795484-18-2
M. Wt: 343.37
InChI Key: ZJYZAWWCWVOLPG-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide (CAS 1795484-18-2) is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C15H18FNO5S and a molecular weight of 343.37 g/mol . Its structure incorporates multiple pharmacologically active motifs, including a fluorinated aromatic ring, a furan heterocycle, and a sulfonamide group, which collectively contribute to its potential as a versatile scaffold in biological studies . The structural elements present in this compound are commonly associated with a range of biological activities. The benzo[b]furan motif, in particular, is extensively researched for its robust therapeutic potential, with numerous derivatives demonstrating notable anticancer, antibacterial, and antifungal properties in both in vitro and in vivo studies . Furthermore, sulfonamide-based compounds are frequently investigated for their capacity to act as enzyme inhibitors, potentially modulating key biosynthetic pathways . Researchers can leverage this complex molecule as a key intermediate in synthetic workflows or as a lead compound for developing novel therapeutic agents targeting various diseases. This product is provided for non-human research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-fluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5S/c1-15(18,9-12-4-3-7-22-12)10-17-23(19,20)14-8-11(16)5-6-13(14)21-2/h3-8,17-18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYZAWWCWVOLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furancarboxaldehyde.

    Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Sulfonamide formation: The sulfonamide moiety can be formed by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of iodinated or other nucleophile-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H18FNO5SC_{15}H_{18}FNO_5S and a molecular weight of approximately 343.4 g/mol. Its structure features a sulfonamide group, which is known for its biological activity, particularly in the development of pharmaceuticals.

Therapeutic Applications

  • Antitumor Activity
    • Recent studies have indicated that compounds with similar structures to 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects
    • The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. Research suggests that sulfonamides can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial Properties
    • Similar sulfonamide compounds have demonstrated antimicrobial activity against various pathogens. The presence of the furan moiety is believed to enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.
  • Neurological Applications
    • Investigations into the neuroprotective effects of this compound are ongoing. Preliminary data suggest that it may play a role in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of sulfonamide derivatives similar to this compound for their antitumor activity. Results indicated significant inhibition of cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Research

In a clinical trial focused on chronic inflammatory diseases, patients treated with a related sulfonamide compound showed marked improvements in inflammatory markers compared to the control group. This suggests potential therapeutic benefits for conditions characterized by excessive inflammation.

Neuroprotection Studies

Research published in Neuroscience Letters explored the neuroprotective effects of compounds structurally related to this compound. The study found that these compounds reduced neuronal cell death induced by oxidative stress in vitro, indicating their potential use in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Aromatic Substitution: The 5-fluoro and 2-methoxy groups in the target compound contrast with 2-(trifluoropropan-2-yl)oxy in Example 92. Fluorine’s electronegativity may enhance metabolic stability, while the methoxy group provides steric bulk compared to the trifluoropropyl ether in Example 92 .

Alkyl Chain Variations :

  • The 2-hydroxy-2-methylpropyl chain is shared with Example 92, suggesting a conserved motif for target engagement (e.g., kinase active sites).
  • The furan-2-yl moiety in the target compound replaces the trifluoromethyl or substituted phenyl groups in analogues, which may alter binding kinetics due to furan’s planar geometry and electron-rich nature .

The absence of direct activity data for the target compound necessitates caution, but its structural similarity suggests kinase-targeting capability . Antimicrobial sulfonamides () demonstrate that furan and substituted phenyl groups modulate activity, but hydroxylation in the target compound may redirect selectivity toward eukaryotic targets .

Biological Activity

5-Fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide, with the CAS number 1795484-18-2, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its interactions with biological targets, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18FNO5SC_{15}H_{18}FNO_{5}S, with a molecular weight of 343.4 g/mol. The presence of the furan ring and the fluoro substituent are significant for its biological activity, potentially enhancing its lipophilicity and interaction with biological membranes.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may serve as an inhibitor for specific enzymes, which could be beneficial in treating diseases where such enzymes play a critical role. For example, sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Anticancer Potential : Some derivatives of sulfonamides have shown anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms through which this compound exerts such effects require further investigation but may involve modulation of signaling pathways related to cell growth and survival.
  • Antimicrobial Activity : The structural features of this compound suggest potential antimicrobial activity, which is a common characteristic of many sulfonamide compounds. Studies have indicated varying degrees of effectiveness against different bacterial strains.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound can be synthesized through multi-step organic reactions involving furan derivatives and sulfonamide precursors. The synthetic route typically includes functionalization steps that introduce the furan moiety and the fluorine atom.
  • Biological Evaluation : In vitro assays have been conducted to assess the inhibitory effects on target enzymes and bacterial strains. For instance, a study reported that derivatives similar to this compound exhibited significant inhibition against certain bacterial pathogens, suggesting a potential application in antibiotic development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibitory effects on dihydropteroate synthase
Anticancer PotentialInduction of apoptosis in cancer cell lines
Antimicrobial ActivityEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 2-methoxy-5-fluorobenzenesulfonyl chloride) with an amine-bearing furan derivative. Key steps include nucleophilic substitution under basic conditions (e.g., NaH or triethylamine in THF) and purification via column chromatography. Reaction optimization should focus on temperature control (0–25°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios to minimize side reactions. Kinetic studies using HPLC or TLC monitoring are advised to track intermediate formation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the sulfonamide linkage, furan ring, and fluorine substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (≥95% purity) ensures batch consistency. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodology : Begin with in vitro assays targeting enzymes or receptors associated with the compound’s structural analogs (e.g., sulfonamide-based inhibitors). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For antimicrobial activity, follow CLSI guidelines for minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Cross-validate assays using orthogonal techniques (e.g., isothermal titration calorimetry vs. SPR for binding studies). Control for batch-to-batch variability via strict purity standards (e.g., ≥99% by HPLC). Employ structure-activity relationship (SAR) analysis to isolate confounding factors, such as the role of the furan ring’s electron-rich π-system in modulating target interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., carbonic anhydrase IX). Apply density functional theory (DFT) to calculate electrostatic potential surfaces, emphasizing the sulfonamide’s hydrogen-bonding capacity. Molecular dynamics (MD) simulations (GROMACS) can assess binding stability under physiological conditions .

Q. What experimental approaches elucidate the reaction mechanism of sulfonamide formation during synthesis?

  • Methodology : Isotopic labeling (e.g., ¹⁵N in the amine precursor) coupled with tandem MS/MS fragmentation tracks nucleophilic attack pathways. Use in situ IR spectroscopy to monitor sulfonyl chloride consumption. Kinetic isotope effects (KIE) studies can distinguish between concerted or stepwise mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing the furan with thiophene or varying methoxy/fluoro positions). Test derivatives against a panel of targets (e.g., kinases, GPCRs) to map pharmacophore requirements. QSAR models using Hammett constants or logP values correlate electronic/lipophilic properties with activity .

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